![molecular formula C20H21N3OS B2582928 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 309271-15-6](/img/structure/B2582928.png)
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Research has focused on the synthesis of novel derivatives and their biological evaluations, particularly in terms of their cytotoxic and antineoplastic activities. For example, the synthesis of isoxazolines linked via piperazine to 2-benzoisothiazoles has demonstrated potent cytotoxic activities in tumor cells, indicating their potential as anticancer agents (Sathish Byrappa et al., 2017). Similarly, compounds involving furan-2-yl and phenyl-4,5-dihydro-1,2-oxazol-4-yl linked to methyl piperazine have shown significant antianxiety and antidepressant activities (J. Kumar et al., 2017).
Antimicrobial and Antifungal Studies
New pyridine derivatives have been developed, showcasing antibacterial and antifungal activities. This includes the synthesis of compounds with piperazine and benzothiazole components, which have been tested for their effectiveness against various microbial strains, highlighting their potential in addressing microbial resistance (N. Patel & S. N. Agravat, 2007).
Anticancer Activities
The development of derivatives with potent anticancer activities has been a significant focus of research. For instance, the design and synthesis of compounds incorporating dibenzo[b,f][1,4]thiazepin with piperazin-1-yl and phenylpropan-2-yl groups have been evaluated for their cytotoxic activities against various human cancer cell lines, showing promising results in the fight against cancer (Mura reddy Gudisela et al., 2017).
Novel Hybrid Heterocycles as Anticancer Agents
Research into hybrid structures combining benzothiazole/benzoxazole with oxadiazole-2-thiol has produced novel compounds with significant cytotoxicity against various cancer cell lines. This demonstrates the potential of these hybrid molecules in developing new anticancer therapies (M. Murty et al., 2013).
Mechanism of Action
Target of Action
It’s known that structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular function . For instance, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives are known to act as dopamine and serotonin antagonists, which can influence mood and behavior .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antimicrobial, antiviral, and antipsychotic effects .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which assesses molecular properties important for a drug’s pharmacokinetics in the human body .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antimicrobial activity .
Action Environment
It’s known that environmental factors can influence the effectiveness of similar compounds .
properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-19(11-10-16-6-2-1-3-7-16)22-12-14-23(15-13-22)20-21-17-8-4-5-9-18(17)25-20/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUMZHJNRENLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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